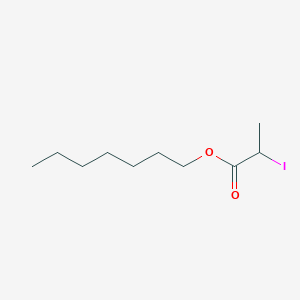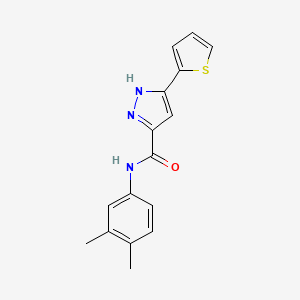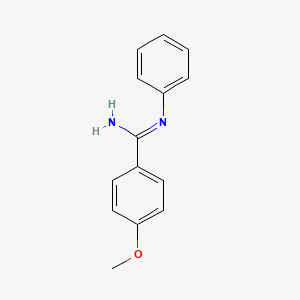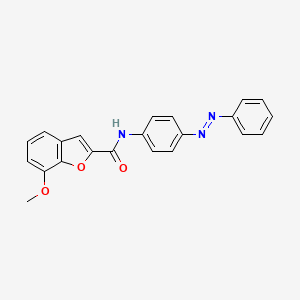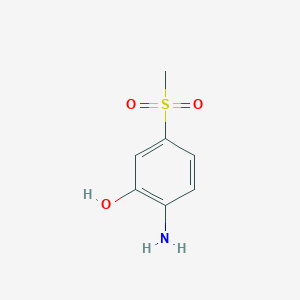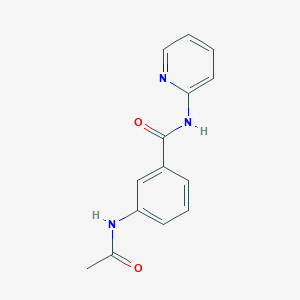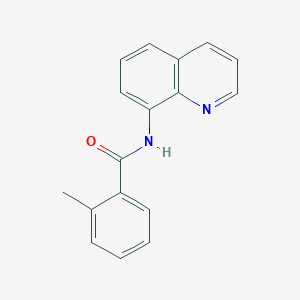
2-methyl-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C17H14N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a quinoline ring at the 8-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(quinolin-8-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with 8-aminoquinoline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-Methyl-N-(quinolin-8-yl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death. These interactions are mediated through the quinoline and benzamide moieties, which provide the necessary binding sites .
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the methyl group at the 2-position.
2-methyl-N-(quinolin-8-yl)acetamide: Has an acetamide group instead of a benzamide group.
8-aminoquinoline: Lacks the benzamide moiety.
Uniqueness
2-Methyl-N-(quinolin-8-yl)benzamide is unique due to the presence of both the quinoline and benzamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H14N2O/c1-12-6-2-3-9-14(12)17(20)19-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3,(H,19,20) |
InChI Key |
RRCMCKQVICOAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B14139124.png)
![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)
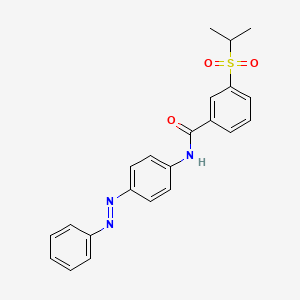
![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
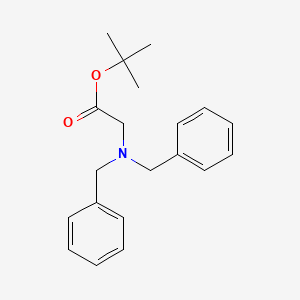
![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
